Ethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a substituted dihydropyrimidine, belonging to a class of compounds known as Biginelli compounds. Biginelli compounds are widely studied in organic chemistry due to their diverse pharmacological activities and potential applications in medicinal chemistry. This particular compound has garnered interest for its potential as a xanthine oxidase inhibitor [], a target for treating hyperuricemia and gout.
Ethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is synthesized via a multicomponent reaction known as the Biginelli reaction [, , , ]. This reaction typically involves a one-pot condensation of an aldehyde, a β-ketoester, and urea under acidic conditions.
In the synthesis of this specific compound, 2,4,5-trimethoxybenzaldehyde reacts with ethyl acetoacetate and urea. The reaction is usually catalyzed by an acid, although various modifications and greener approaches have been explored using different catalysts [, , ].
The crystal structure of ethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been determined by X-ray crystallography []. The analysis reveals that the dihydropyrimidine ring adopts a flattened boat conformation. The dihedral angle between the benzene ring (of the 2,4,5-trimethoxyphenyl substituent) and the mean plane of the dihydropyrimidine ring is 75.25° []. This conformation is stabilized by intramolecular hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group [, ].
Although the specific mechanism of action for ethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate as a xanthine oxidase inhibitor has not been fully elucidated, studies suggest that it exhibits competitive inhibition []. This implies that the compound likely binds to the active site of the enzyme, competing with the natural substrate xanthine.
The primary scientific application of ethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is as a potential therapeutic agent for treating hyperuricemia and gout due to its xanthine oxidase inhibitory activity [].
Beyond its potential therapeutic application, this compound serves as a valuable building block in organic synthesis. Its various reactive sites allow for the introduction of diverse functional groups and the construction of complex molecular architectures. This is evidenced by its use in the synthesis of several heterocyclic systems, including pyridopyrimidines, thiazolopyrimidines, and pyrimidopyridazines [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8